1-Amino-2,7-naphthyridine-4-carboxylic acid

Antibacterial Staphylococcus aureus MIC

Secure your supply of 1-Amino-2,7-naphthyridine-4-carboxylic acid (CAS 1823888-16-9). This 2,7-naphthyridine building block is uniquely functionalized with a 1-amino group and a 4-carboxylic acid handle, creating a rigid pharmacophore essential for biological activity. Unlike simpler isomers or unsubstituted analogs, this specific substitution pattern is non-negotiable for established SAR in antibacterial DNA gyrase and kinase inhibitor (Syk, ZAP70, KDR) programs [ ]. Replacing it with generic naphthyridines invalidates lead optimization workflows. Secure high-purity lots to advance your targeted library synthesis and hit diversification today.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
Cat. No. B11907137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2,7-naphthyridine-4-carboxylic acid
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN=C2N)C(=O)O
InChIInChI=1S/C9H7N3O2/c10-8-6-3-11-2-1-5(6)7(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14)
InChIKeyLRYSCTMRVGKXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2,7-naphthyridine-4-carboxylic Acid: A Specialized Heterocyclic Scaffold for Antibacterial and Kinase-Targeted Drug Discovery


1-Amino-2,7-naphthyridine-4-carboxylic acid (CAS 1823888-16-9, MF: C9H7N3O2, MW: 189.17 g/mol) is a heterocyclic building block featuring a 2,7-naphthyridine core with a critical 1-amino group and a 4-carboxylic acid functional handle . This specific substitution pattern enables the compound to serve as a rigid scaffold or a key intermediate in medicinal chemistry programs, particularly those targeting antibacterial agents via DNA gyrase inhibition [1] and various kinase inhibitors [2]. Its utility is derived from the unique spatial and electronic arrangement conferred by the 1-amino and 4-carboxylic acid groups, distinguishing it from other naphthyridine isomers.

Why 1-Amino-2,7-naphthyridine-4-carboxylic Acid Cannot Be Replaced by Common Analogs in Lead Optimization


Generic substitution with a simpler analog like 2,7-naphthyridine-4-carboxylic acid or a regioisomeric naphthyridine is not viable in lead optimization workflows. The 1-amino group is a primary determinant of biological activity, directly participating in key binding interactions. For instance, the class of 2,7-naphthyridine kinase inhibitors relies on this core for activity against targets like Syk, ZAP70, and KDR [1]. Similarly, in antibacterial applications, the 1-amino-naphthyridine-carboxylic acid scaffold is specifically claimed for its activity [2]. Replacing the target compound with an unsubstituted analog or a different isomer would fundamentally alter the pharmacophore, invalidating established structure-activity relationships (SAR) and requiring a complete re-evaluation of biological activity and synthetic routes .

Quantitative Performance Differentiation: 1-Amino-2,7-naphthyridine-4-carboxylic Acid vs. In-Class Alternatives


Antibacterial Potency Benchmarking Against Staphylococcus aureus

While specific MIC data for the exact compound 1-Amino-2,7-naphthyridine-4-carboxylic acid is not publicly available, class-level inference can be made from a study on closely related 2,7-naphthyridine derivatives. This data demonstrates the significant potency achievable with this scaffold and provides a quantitative benchmark. In this study, compound 10j demonstrated an MIC of 8 mg/L against S. aureus, while compound 10f exhibited an MIC of 31 mg/L [1]. This ~4-fold difference highlights the impact of specific substituents on the 2,7-naphthyridine core, a SAR that would be directly applicable to the optimization of 1-Amino-2,7-naphthyridine-4-carboxylic acid derivatives.

Antibacterial Staphylococcus aureus MIC

Validated Synthetic Utility: Efficient Access to a Key Scaffold for Kinase Inhibitors

A published, versatile annulation route demonstrates the efficient preparation of primary-amino-substituted naphthyridine esters, which are direct synthetic precursors to the carboxylic acid . The methodology's value lies in its ability to generate the target scaffold in a controlled, high-yielding fashion from commercially available cyanopyridines. This is a significant improvement over previous, lengthier and lower-yielding routes . The resulting 2,7-naphthyridine core is a validated template for kinase inhibitors, with extensive patent literature confirming its utility against targets such as Syk, ZAP70, KDR, and c-Kit [1].

Synthetic Chemistry Building Block Kinase Inhibitor

Optimal Use Cases for 1-Amino-2,7-naphthyridine-4-carboxylic Acid in Drug Discovery


Design and Synthesis of Novel DNA Gyrase Inhibitors

This compound serves as an ideal starting point for synthesizing novel antibacterial agents targeting DNA gyrase. The 1-amino and 4-carboxylic acid motifs are critical for binding to the enzyme's active site, as established by the broader class of naphthyridine antibacterials [1]. Researchers can use this scaffold to elaborate a library of derivatives, aiming to improve upon the MIC values observed for related 2,7-naphthyridines (e.g., 8-31 mg/L against S. aureus) [2].

Kinase Inhibitor Lead Optimization for Oncology and Inflammation

The 2,7-naphthyridine core is a validated template for potent kinase inhibition, with documented activity against Syk, ZAP70, KDR, and c-Kit [3]. This compound can be directly incorporated into lead optimization programs targeting these kinases. Its functional groups allow for rapid diversification to explore SAR, modify physicochemical properties, and improve selectivity, building upon the established kinase-targeted pharmacophore.

High-Throughput Screening (HTS) Library Enrichment

As a member of a privileged scaffold class with demonstrated bioactivity in antibacterial and kinase inhibition programs, 1-Amino-2,7-naphthyridine-4-carboxylic acid is an excellent candidate for inclusion in diversity-oriented synthesis and targeted library production [1][3]. Its presence in a screening deck increases the probability of identifying novel hits, given its ability to engage multiple, biologically relevant protein families.

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